molecular formula C15H22N2O3S B2650186 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide CAS No. 941932-23-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide

Cat. No.: B2650186
CAS No.: 941932-23-6
M. Wt: 310.41
InChI Key: GMLKSOBNGCZOIL-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide: is an organic compound that belongs to the class of sulfonamides. This compound features a unique structure that includes a dioxidoisothiazolidine ring attached to a phenyl group, which is further connected to a dimethylbutanamide moiety. The presence of the sulfonamide group is significant due to its widespread use in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidine Ring: This step involves the reaction of an appropriate thioamide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the dioxidoisothiazolidine ring.

    Attachment to the Phenyl Group: The dioxidoisothiazolidine intermediate is then reacted with a phenyl halide (e.g., bromobenzene) under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Dimethylbutanamide Moiety: The final step involves the acylation of the phenyl-dioxidoisothiazolidine intermediate with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidine ring, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new sulfonamide-based compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes that interact with sulfonamide groups.

    Medicine: Explored for its antibacterial properties, given the historical success of sulfonamide antibiotics.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This inhibition leads to the bacteriostatic effect, halting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfanilamide: The simplest sulfonamide, used as a precursor in the synthesis of more complex derivatives.

    Sulfadiazine: A sulfonamide antibiotic used in combination with other drugs to treat infections.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide is unique due to the presence of the dioxidoisothiazolidine ring, which is not commonly found in other sulfonamide compounds. This structural feature may confer distinct chemical and biological properties, potentially leading to novel applications and mechanisms of action.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)11-14(18)16-12-6-4-7-13(10-12)17-8-5-9-21(17,19)20/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLKSOBNGCZOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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